2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide
Description
The compound 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide features a thiazole core substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a phenyl group. This structure suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and halogenated motifs.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-17-10-11-18(25)19(26)12-17/h1-12H,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVTOAQJBLCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tcherniac’s Synthesis for 2-Substituted Thiazoles
Tcherniac’s method enables the introduction of aryl groups at the 2-position of the thiazole ring. In this approach, α-thiocyanic ketones undergo acid-catalyzed hydrolysis or treatment with sulfur-containing reagents to yield 2-substituted thiazoles. For the target compound, 4-chlorophenyl-substituted α-thiocyanic ketones are hydrolyzed under acidic conditions to form the 2-(4-chlorophenyl)thiazole intermediate. Subsequent functionalization at position 4 is achieved via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst, though yields for this step may vary depending on steric and electronic factors.
Hantzsch Thiazole Synthesis
The Hantzsch method involves condensation of α-haloketones with thioamides. For instance, reacting 2-bromo-1-(4-chlorophenyl)-1-phenylethanone with thioacetamide in ethanol under reflux generates the 2-(4-chlorophenyl)-4-phenylthiazole skeleton. This method offers moderate yields (~50–60%) but requires precise control of stoichiometry to minimize byproducts.
Cook–Heilborn’s Synthesis for 5-Aminothiazoles
While primarily used for 5-aminothiazoles, Cook–Heilborn’s method can be adapted by substituting α-aminonitriles with aryl-substituted precursors. Treating α-amino-4-chlorophenylnitrile with carbon disulfide in the presence of triethylamine yields the 2-(4-chlorophenyl)thiazole framework. However, introducing the phenyl group at position 4 necessitates additional steps, such as Suzuki–Miyaura coupling, which may complicate the synthesis.
Amidation with 3,4-Dichloroaniline
The final step involves coupling the thiazole-acetic acid intermediate with 3,4-dichloroaniline to form the acetamide bond.
Steglich Esterification for Amide Formation
The carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. 3,4-Dichloroaniline is added dropwise, and the reaction proceeds at room temperature for 24 hours. This method, adapted from antimalarial drug syntheses, yields the target compound in 70–80% purity after recrystallization.
Acid Chloride Route
The acetic acid intermediate is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0°C produces the acetamide in 65% yield. While efficient, this method generates corrosive byproducts, necessitating careful handling.
Direct Acetylation of Aniline
An alternative approach acetylates 3,4-dichloroaniline with acetic anhydride prior to coupling. However, this method introduces an additional step and is less commonly employed due to competing side reactions at the thiazole ring.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
- Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:3) effectively isolates the target compound from unreacted aniline and thiazole intermediates.
- Recrystallization from ethanol/water (2:1) enhances purity to >95%, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Tcherniac + Steglich | Thiazole synthesis → Amidation | 68 | 92 | Multi-step, costly reagents |
| Hantzsch + Acid Chloride | Thiazole synthesis → Acid chloride | 60 | 88 | Corrosive byproducts |
| Cook–Heilborn + EDC | Thiazole synthesis → EDC coupling | 75 | 95 | Requires anhydrous conditions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety undergoes nucleophilic substitution at position 2, where the sulfur atom enhances reactivity. For example:
-
Reaction with amines : In optimized conditions (dry EtOH, 50°C, 4 h), the thiazole ring reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid to form intermediates for further functionalization .
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Halogen displacement : The 4-chlorophenyl group adjacent to the thiazole nitrogen participates in nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃, DMF, 120–130°C) .
Table 1: Reaction Conditions for Nucleophilic Substitution
| Reactant | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 2-mercaptothiazoleacetic acid | Dry EtOH | Triethylamine | 50°C | 89% | |
| Piperazine derivatives | Toluene/DMF | K₂CO₃ | 120–130°C | 75% |
Electrophilic Aromatic Substitution
The dichlorophenylacetamide group directs electrophilic reactions to the para-position of the phenyl rings:
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Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though harsh conditions risk thiazole ring degradation .
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Sulfonation : Limited by steric hindrance from the bulky thiazole and dichlorophenyl groups .
Esterification and Amidation
The acetamide’s carbonyl group participates in Steglich esterification and acyl transfer:
-
Steglich esterification : Usin
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives exhibit a range of biological activities, including:
-
Anticancer Activity :
- Thiazole compounds have been shown to possess significant anticancer properties. For instance, studies have demonstrated that derivatives with similar structures can inhibit the growth of various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC₅₀ values indicating effective cytotoxicity .
- The presence of electron-withdrawing groups like chlorine in the structure enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .
- Antimicrobial Properties :
- Anticonvulsant Effects :
- Antitubercular Activity :
Case Studies
Several studies highlight the applications of this compound:
- Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the aromatic substituents can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS: 476484-06-7)
- Structural Differences :
- Replaces the thiazole ring with a 1,2,4-triazole.
- Substitutes the phenyl group with pyridin-4-yl at the triazole’s 5-position.
- Sulfanyl (-S-) linker instead of direct carbon bonding.
- Molecular Weight : 490.79 g/mol (vs. ~450–470 g/mol for the target compound).
- Implications: The triazole’s additional nitrogen may enhance hydrogen bonding but reduce lipophilicity.
Dihydrothiazole Derivatives
N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS: 1142200-28-9)
- Structural Differences :
- Dihydrothiazole ring (saturated) with a mercapto (-SH) and oxo (=O) group.
- Molecular Weight : 335.23 g/mol.
- Mercapto group may confer redox activity or susceptibility to metabolic oxidation .
Pyrrole-Substituted Thiazoles
N-(3,4-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide (CAS: 1144433-07-7)
- Structural Differences :
- Pyrrolyl substituent at the thiazole’s 2-position instead of 4-chlorophenyl.
- Molecular Weight : 352.2 g/mol.
- Implications :
Benzothiazole Analogs
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
Pyrazolyl-Thiazole Hybrids
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Structural Differences :
- Dihydropyrazole fused to thiazole.
- 4-fluorophenyl substituent.
- Implications: Fluorine’s strong electron-withdrawing effect may enhance membrane penetration.
Biological Activity
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide, also known by its CAS number 23821-72-9, is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure featuring a thiazole ring and multiple chlorinated phenyl groups, which are often associated with enhanced pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 329.8 g/mol. The presence of chlorine atoms and the thiazole moiety are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide have shown significant activity against various strains of bacteria and fungi. For instance, thiazole derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
Thiazole derivatives are also being investigated for their anticancer properties. In vitro studies indicate that compounds with similar structures can inhibit the growth of cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). For example, modifications in the thiazole ring and substitution patterns on the phenyl groups can significantly enhance cytotoxicity against these cell lines . The structure-activity relationship (SAR) studies reveal that electron-withdrawing groups like chlorine enhance anticancer activity by improving interaction with cellular targets.
The proposed mechanism of action for these compounds involves the induction of apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins. This interaction leads to increased cell death in tumor cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In a comparative analysis, several thiazole compounds showed IC50 values less than 10 µM against Caco-2 cells, indicating potent anticancer activity .
Data Table: Biological Activity Overview
| Property | Value/Activity |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.8 g/mol |
| Antimicrobial Activity | Effective against MRSA and VRE |
| Cytotoxicity (IC50) | <10 µM against Caco-2 cells |
| Mechanism of Action | Induction of apoptosis via Bcl-2 modulation |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide?
- Methodological Answer : Synthesis requires precise control of temperature (20–25°C) and pH, using solvents like dichloromethane or ethanol. Catalysts such as triethylamine can enhance reaction rates. Key steps include dropwise addition of reagents (e.g., chloroacetyl chloride) and post-reaction purification via filtration and recrystallization (ethanol-DMF mixtures) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of FT-IR to identify functional groups (e.g., thiazole rings), H/C NMR to verify substituent positions, and LCMS for molecular weight confirmation. Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in stereochemistry .
Q. How can researchers optimize purification to achieve high yields and purity?
- Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates intermediates. Recrystallization in ethanol-DMF (1:1) removes impurities, while HPLC is recommended for final purity assessment (>95%) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the 3D conformation and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic distributions and reactive sites. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets like kinase enzymes. Compare results with single-crystal X-ray data to validate accuracy .
Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?
- Methodological Answer : Synthesize analogs by modifying the thiazole ring or dichlorophenyl groups. Test in vitro bioactivity (e.g., IC values against cancer cell lines) and correlate with steric/electronic parameters (Hammett constants). Use QSAR models to identify critical substituents for antimicrobial or antitumor effects .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
